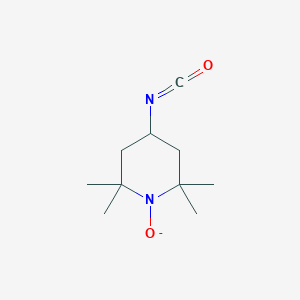![molecular formula C₁₇H₁₉NO₃ B1140189 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline CAS No. 586410-12-0](/img/structure/B1140189.png)
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline often involves multi-step organic reactions. For example, the synthesis of similar compounds includes steps like lactonization, azo-coupling reactions, and reductive amination, showcasing the complexity and versatility in the synthesis of these molecules. The synthesis processes highlight the importance of precise control over reaction conditions to obtain the desired product with high purity and yield (Miroslav Murár et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline often reveals interesting features such as dihedral angles, bond lengths, and angles indicative of their potential electronic and optical properties. X-ray crystallography provides detailed insights into the molecular geometry, showing how substituents influence the overall molecular conformation and potentially affect the compound's reactivity and interaction with other molecules (B. Shinkre et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline derivatives include azo-coupling, which is essential for synthesizing dye molecules and other aromatic compounds. The ability to undergo such reactions underscores the compound's versatility in organic synthesis and material science applications. The chemical properties, such as reactivity with various reagents and under different conditions, are crucial for tailoring the compound for specific applications (Gabriele Micheletti et al., 2020).
Physical Properties Analysis
The physical properties of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline and its derivatives, such as solubility, melting point, and crystal structure, are fundamental for their application in various fields. These properties are influenced by the molecular structure and can significantly affect the compound's suitability for specific applications, such as in pharmaceuticals or as electronic materials (D. Ramirez et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different types of chemical reagents, are essential for understanding how these compounds can be further modified or utilized in reactions. Studies on these properties help in designing new synthetic routes and applications for these compounds in organic synthesis and industrial applications (Hunter Johnson et al., 2022).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Tautomerism : The compound's structure and tautomerism have been a subject of interest. For example, the study of NH-pyrazoles, closely related to the compound , has provided insights into their crystal structures and tautomerism in both solid state and solution, enhancing our understanding of such compounds (Cornago et al., 2009).
Versatile Molecule in Pharmacology : This compound has shown versatility in pharmacology, being used in the preparation of various compounds with biological activities, including kinase inhibitors and other therapeutics (Johnson et al., 2022).
Photophysical Properties : Studies have explored its photophysical properties, such as fluorescence in various solvents, which could have implications in materials science and chemical sensing (Singh & Kanvah, 2001).
Molecular Conformation and Crystal Structure : Its molecular conformation and crystal structure are also of interest, providing valuable information for chemical synthesis and drug design (Koh & Lee, 2018).
Use in Synthesis of Novel Entities : It has been used in the synthesis of new chemical entities aimed at treating various disorders, demonstrating its potential in drug development (Kucerovy et al., 1997).
Lactonization Products Analysis : Structural analyses of lactonization products related to this compound suggest explanations for favored pathways in chemical reactions, which is crucial for organic chemistry (Evans et al., 1995).
Potential in Antidepressant Drug Development : Some derivatives have been studied for their antidepressant activities, indicating the potential of this compound in the development of new antidepressants (Palaska et al., 2001).
Antioxidant Activity : Its derivatives have shown potent antioxidative activity, which could be significant in the development of antioxidant therapies (Venkateswarlu et al., 2003).
Polymer Chemistry Applications : Its derivatives have been used in polymer chemistry, showcasing the compound's utility in materials science (Merlani et al., 2015).
Thermal Reactions and Lignin Study : Studies on the thermal reactions of dimethoxyphenols, related to this compound, provide insights into the behavior of lignin, a key component in biomass (Masuku, 1991).
Eigenschaften
IUPAC Name |
5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWGVQMUXYOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



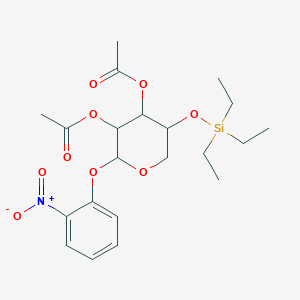
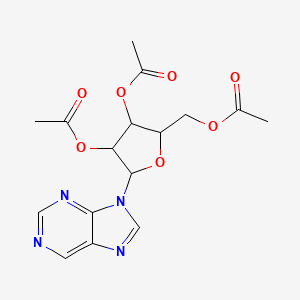
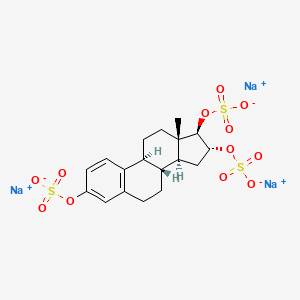
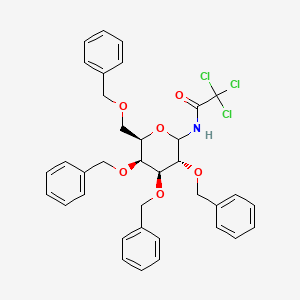
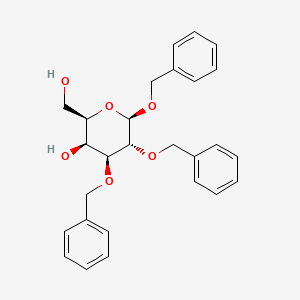
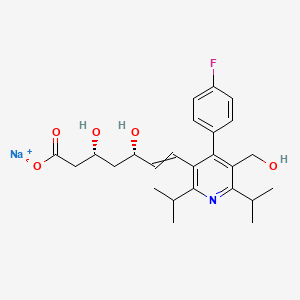
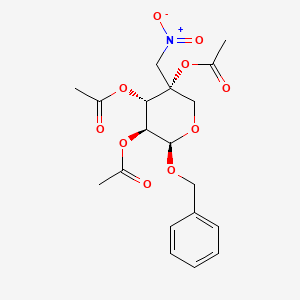
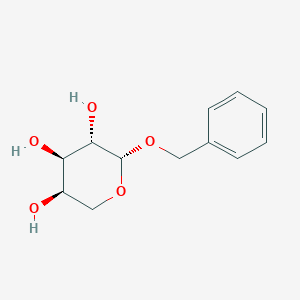
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
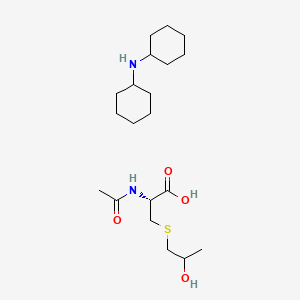
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
